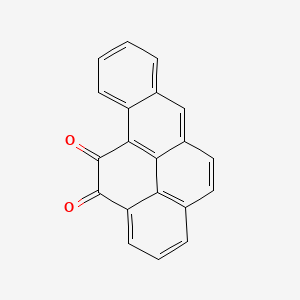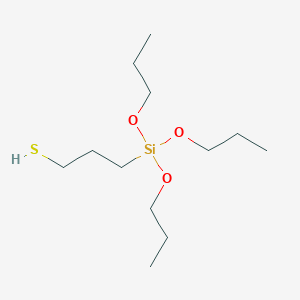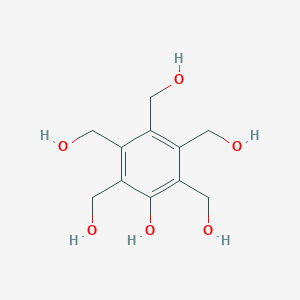![molecular formula C11H12N2OS B14601898 3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine CAS No. 59021-10-2](/img/structure/B14601898.png)
3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring and a pyrazine ring connected by a sulfanyl (thioether) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine typically involves the reaction of 2,5-dimethylpyrazine with a furan-2-ylmethyl sulfide precursor. One common method includes the use of a nucleophilic substitution reaction where the furan-2-ylmethyl sulfide acts as a nucleophile, attacking the electrophilic center on the 2,5-dimethylpyrazine ring under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its heterocyclic rings and sulfanyl linkage. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid
- 2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid derivatives
- N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide
Uniqueness
3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine is unique due to the presence of both a furan and a pyrazine ring connected by a sulfanyl linkage. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
CAS No. |
59021-10-2 |
|---|---|
Molecular Formula |
C11H12N2OS |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
3-(furan-2-ylmethylsulfanyl)-2,5-dimethylpyrazine |
InChI |
InChI=1S/C11H12N2OS/c1-8-6-12-9(2)11(13-8)15-7-10-4-3-5-14-10/h3-6H,7H2,1-2H3 |
InChI Key |
IEDDVCWDHHBMLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)SCC2=CC=CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester](/img/structure/B14601818.png)
![3-[(2,2-Diethoxyethyl)amino]-3-(methylsulfanyl)-1-phenylprop-2-EN-1-one](/img/structure/B14601823.png)


![2-Propenenitrile, 3,3-bis(methylthio)-2-[(phenylmethylene)amino]-](/img/structure/B14601842.png)






![1-[2-(Benzyloxy)-5-methoxyphenyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B14601904.png)

